molecular formula C7H14ClNO3 B3250633 Methyl (2S,6R)-6-methylmorpholine-2-carboxylate hydrochloride CAS No. 2044705-51-1

Methyl (2S,6R)-6-methylmorpholine-2-carboxylate hydrochloride

Cat. No.: B3250633
CAS No.: 2044705-51-1
M. Wt: 195.64
InChI Key: MMUZHRYXGJOWPH-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,6R)-6-methylmorpholine-2-carboxylate hydrochloride is a chiral morpholine derivative characterized by a six-membered morpholine ring with methyl and carboxylate ester substituents at the 2 and 6 positions, respectively. The stereochemistry (2S,6R) is critical for its biological and physicochemical properties.

Properties

IUPAC Name

methyl (2S,6R)-6-methylmorpholine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUZHRYXGJOWPH-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](O1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,6R)-6-methylmorpholine-2-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a morpholine derivative characterized by its unique stereochemistry. Morpholine compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : Morpholine derivatives often exhibit high affinity for neurotransmitter receptors, which can modulate various signaling pathways.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Biochemical Pathways

The compound is believed to influence several biochemical pathways:

  • Antimicrobial Activity : Morpholine derivatives have shown effectiveness against various bacterial strains by disrupting cell wall synthesis and function.
  • Anticancer Activity : Emerging studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Antimicrobial Efficacy

Recent studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity. The following table summarizes its efficacy against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 0.25 μg/mL
Escherichia coli1–4 μg/mL
Pseudomonas aeruginosa1–8 μg/mL
Enterococcus faecalis< 0.03125 μg/mL

These findings indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth in xenograft models.

Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Case Studies

  • Antimicrobial Study : A study conducted at [source] evaluated the antibacterial properties of this compound against multidrug-resistant strains. The results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Cancer Research : Another investigation focused on the compound's effects on human breast cancer cell lines. Results showed that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis, indicating its potential as an anticancer drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s stereoisomers exhibit distinct properties:

  • Methyl (2S,6S)-6-methylmorpholine-2-carboxylate hydrochloride (CAS 115274): This diastereomer shares the same molecular formula but differs in stereochemistry at the 6-position. It is marketed as a pharmacy-grade compound (99% purity) and is used in drug synthesis .
  • rel-Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride (CAS 1807914-39-1): A racemic mixture with industrial-grade applications, highlighting the importance of enantiopurity in pharmaceutical contexts .
Table 1: Stereoisomer Comparison
Compound CAS Number Configuration Purity Grade Key Applications
Methyl (2S,6R)-6-methylmorpholine-2-carboxylate HCl Not explicitly listed (2S,6R) Likely Pharma Drug intermediates
Methyl (2S,6S)-6-methylmorpholine-2-carboxylate HCl 115274 (2S,6S) Pharmacy Pharmaceuticals
rel-Methyl (2R,6R)-6-methylmorpholine-2-carboxylate HCl 1807914-39-1 Racemic Industrial Industrial synthesis

Structural Analogues with Modified Substituents

  • (R)-2-Methylmorpholine hydrochloride (CAS 168038-14-0) and (S)-2-Methylmorpholine hydrochloride (CAS 1147108-99-3): These simpler analogues lack the carboxylate ester but retain the morpholine core. Their lower structural similarity (0.96 vs. the target compound) suggests reduced pharmacological relevance, likely due to diminished steric and electronic effects .
  • Methyl (6r)-6-methylmorpholine-2-carboxylate hydrochloride : Discontinued due to unspecified challenges, possibly related to stability or synthesis complexity .

Complex Derivatives with Additional Functional Groups

  • Blasticidin S HCl (CAS 3513-03-9): A structurally intricate morpholine derivative with antibiotic activity. Unlike the target compound, it features a bicyclic structure and additional amino/carbamimidoyl groups, enabling ribosomal inhibition .
Table 2: Functional Group Impact
Compound Key Structural Features Pharmacological Activity
Methyl (2S,6R)-6-methylmorpholine-2-carboxylate HCl Morpholine core, methyl, carboxylate ester Receptor modulation
Blasticidin S HCl Bicyclic system, carbamimidoyl group Antibiotic
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine HCl Branched alkyl chain Likely CNS applications

Physicochemical and Pharmacological Differences

  • Solubility and Bioavailability : The hydrochloride salt form enhances water solubility across all analogues, but bulkier substituents (e.g., bicyclic systems in Blasticidin S HCl) may reduce membrane permeability .
  • Stereochemical Influence : The (2S,6R) configuration optimizes steric interactions for target binding compared to (2S,6S) or racemic forms, as seen in pharmacy-grade vs. industrial-grade applications .
  • Stability : Discontinued analogues (e.g., Methyl (6r)-6-methylmorpholine-2-carboxylate HCl) may suffer from hydrolytic instability due to ester groups or stereochemical lability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (2S,6R)-6-methylmorpholine-2-carboxylate hydrochloride with high enantiomeric purity?

  • Methodology : Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For morpholine derivatives, cyclization of β-amino alcohols or reductive amination of ketones with chiral catalysts (e.g., Ru-based catalysts for hydrogenation) can achieve stereocontrol . Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures enantiopurity. Reaction monitoring by TLC or HPLC with chiral stationary phases is critical .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodology : Use a combination of:

  • NMR : 1H^1H- and 13C^{13}C-NMR with 2D techniques (COSY, NOESY) to confirm spatial arrangement of substituents.
  • X-ray Crystallography : Definitive structural elucidation of the (2S,6R) configuration .
  • Polarimetry : Compare optical rotation with literature values for stereoisomers .

Q. What storage conditions are recommended to maintain the stability of this hydrochloride salt?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis. Periodic purity checks via HPLC (e.g., C18 columns with UV detection at 210–254 nm) are advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by dynamic stereoisomerism in morpholine derivatives?

  • Methodology :

  • Variable-Temperature NMR : Identify coalescence temperatures to study interconversion barriers.
  • DFT Calculations : Model energy barriers between conformers to correlate with experimental data .
  • Chiral Derivatization : Use reagents like Mosher’s acid to "lock" stereocenters for clearer spectral interpretation .

Q. What mechanistic insights explain the reactivity differences between (2S,6R) and other stereoisomers in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates under identical conditions (e.g., SN2 with methyl iodide).
  • Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies and steric effects from the methyl group at C6 .
  • Isotopic Labeling : Track regioselectivity using 18O^{18}O-labeled reagents or 2H^{2}H-substituted substrates .

Q. How can researchers validate the absence of process-related impurities (e.g., diastereomers or byproducts) during scale-up?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (<0.1%) with high-resolution mass spectrometry.
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .
  • QbD Approaches : Design experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading) for impurity minimization .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

  • Methodology :

  • Purity Assessment : Impurities (e.g., residual solvents) depress melting points. Use DSC for precise measurement.
  • Polymorphism Screening : Conduct XRPD to identify crystalline forms, which may have distinct thermal profiles .

Q. How should conflicting bioactivity data (e.g., IC50 values) from in vitro vs. in vivo studies be interpreted?

  • Methodology :

  • ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to explain bioavailability differences.
  • Target Engagement Assays : Use SPR or ITC to measure binding affinity directly, bypassing cellular uptake variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,6R)-6-methylmorpholine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,6R)-6-methylmorpholine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.